molecular formula C17H16N4 B5830879 2-{2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-1H-benzimidazole

2-{2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-1H-benzimidazole

Cat. No.: B5830879
M. Wt: 276.34 g/mol
InChI Key: SMXDWAPICLXSTA-DXVPXYOPSA-N
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Description

2-{2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzimidazole core linked to a hydrazinyl group, which is further connected to a phenylbutenylidene moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-13(11-12-14-7-3-2-4-8-14)20-21-17-18-15-9-5-6-10-16(15)19-17/h2-12H,1H3,(H2,18,19,21)/b12-11+,20-13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXDWAPICLXSTA-DXVPXYOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2N1)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NNC1=NC2=CC=CC=C2N1)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. One common method involves the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions . The reaction mixture is then subjected to cyclization to form the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole ring.

    4-Phenylbut-3-en-2-ylidenehydrazine: A compound with a similar hydrazinyl group but lacking the benzimidazole core.

Uniqueness

2-{2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-1H-benzimidazole is unique due to its combined structural features of benzimidazole and hydrazinyl groups, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and medicine.

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